1-(3,4-dimethoxybenzyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(3,4-Dimethoxybenzyl)-1H-pyrrole-2,5-dione is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a 3,4-dimethoxybenzyl group. Its molecular formula is C₁₄H₁₄O₄N₂, and it has a molecular weight of 270.29 g/mol.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-dimethoxybenzaldehyde and pyrrole-2,5-dione as the starting materials.
Reaction Conditions: The reaction involves a Knoevenagel condensation followed by cyclization. The Knoevenagel condensation is performed using a base such as piperidine, and the cyclization step is often carried out under acidic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, in aqueous or organic solvents.
Reduction: LiAlH₄, NaBH₄, in ether or THF.
Substitution: Nucleophiles like amines or halides, in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrroles or benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(3,4-dimethoxybenzyl)-1H-pyrrole-2,5-dione exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-1H-pyrrole-2,5-dione is unique due to its specific structural features. Similar compounds include:
Pyrrole-2,5-dione derivatives: These compounds share the pyrrole ring but differ in their substituents.
Benzyl derivatives: Compounds with benzyl groups substituted at different positions on the benzene ring.
The uniqueness of this compound lies in its combination of the pyrrole ring and the 3,4-dimethoxybenzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-10-4-3-9(7-11(10)18-2)8-14-12(15)5-6-13(14)16/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFMFLIYTSNOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C=CC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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